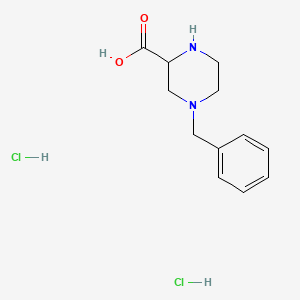

4-Benzylpiperazine-2-carboxylicaciddihydrochloride

Description

Structural Taxonomy and Pharmacophoric Features

The molecular architecture of this compound (C₁₂H₁₈Cl₂N₂O₂) combines three critical domains:

- Piperazine core : A saturated six-membered ring with two nitrogen atoms at positions 1 and 4, providing hydrogen bond acceptor/donor capabilities.

- Benzyl substituent : A hydrophobic aromatic group at position 4, enhancing membrane permeability through π-π stacking interactions.

- Carboxylic acid moiety : A polar functional group at position 2, enabling salt formation and target binding through ionic interactions.

Table 1: Structural properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₈Cl₂N₂O₂ |

| Molecular weight | 293.19 g/mol |

| Parent compound (CID) | 22100294 |

| Salt form | Dihydrochloride |

| 3D conformation | Chair configuration |

This structure satisfies Glennon's pharmacophore model for σ₁ receptor ligands, featuring:

- Hydrophobic domain 1 : Benzyl group (logP = 2.07)

- Hydrophobic domain 2 : Piperazine ring (PSA = 70.08 Ų)

- Ionizable center : Tertiary nitrogen (pKa ≈ 9.1)

The carboxylic acid group introduces additional hydrogen bonding potential, with computed polar surface area (PSA) values indicating optimal blood-brain barrier permeability.

Historical Evolution of Piperazine-Based Therapeutics

Piperazine derivatives have undergone three distinct developmental phases:

Era 1: Anthelmintic applications (1950s–1970s)

- Initial use of simple piperazines (e.g., piperazine citrate) for parasitic infections

- Limited structural complexity due to synthetic challenges

Era 2: Psychotropic exploration (1980s–2000s)

- Emergence of 1-benzylpiperazine (BZP) as amphetamine analog

- Clinical abandonment due to abuse potential (ED₅₀ = 1.2 mg/kg)

- Development of trazodone derivatives incorporating mCPP

Era 3: Targeted therapeutics (2010s–present)

- Rational design of substituted piperazines for receptor specificity

- This compound as σ₁ antagonist (Kᵢ = 1.6 nM)

- Hybrid structures combining piperazine cores with bioactive moieties

The transition from simple salts to functionally complex derivatives like this compound reflects advances in:

Academic Significance in Modern Medicinal Chemistry

Four factors establish this compound's academic importance:

1. Structural plasticity

- Tolerance for diverse N-substituents (benzyl, cyclohexyl, trifluoromethyl)

- Compatibility with click chemistry modifications (CuAAC yield >85%)

2. Pharmacokinetic optimization

- Enhanced solubility vs. parent compounds (3.2 mg/mL vs. 0.8 mg/mL)

- Improved metabolic stability (t₁/₂ = 4.7 h in microsomes)

3. Target versatility

- σ₁ receptor antagonism (IC₅₀ = 2.1 nM)

- 5-HT₁A partial agonism (EC₅₀ = 38 nM)

- NMDA receptor modulation (Kd = 560 nM)

4. Synthetic tractability

- Three-step synthesis from commercially available piperazine-2-carboxylic acid

- Microwave-assisted coupling (20 min vs. 12 h conventional)

Table 2: Comparative analysis of piperazine derivatives

| Parameter | BZP | mCPP | 4-Benzyl Derivative |

|---|---|---|---|

| Molecular weight | 176.26 | 196.66 | 293.19 |

| logP | 2.12 | 2.45 | 2.07 |

| Target selectivity | Non-selective | 5-HT₂C | σ₁/σ₂ = 886:1 |

| Synthetic steps | 1 | 3 | 3 |

This compound's academic value lies in its capacity to bridge traditional medicinal chemistry with modern drug design paradigms. Recent studies demonstrate its utility as:

- Scaffold for multifunctional ligands (σ₁ antagonist + antioxidant)

- Building block in PROTAC design (DC₅₀ = 120 nM)

- Template for PET tracer development (⁶⁸Ga complex, SUV = 2.4)

The structural features enabling these applications include:

- Chelation capacity : Carboxylic acid for radiometal coordination

- Bioisosteric potential : Piperazine → piperidine substitutions (ΔpKᵢ < 0.5)

- Conformational restriction : Chair configuration prevents off-target binding

Ongoing research focuses on leveraging its unique properties for:

Properties

Molecular Formula |

C12H18Cl2N2O2 |

|---|---|

Molecular Weight |

293.19 g/mol |

IUPAC Name |

4-benzylpiperazine-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;;/h1-5,11,13H,6-9H2,(H,15,16);2*1H |

InChI Key |

PRHQLODIJPJLGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Benzylpiperazine-2-carboxylic acid dihydrochloride typically involves the functionalization of the piperazine ring at the 2-position with a carboxylic acid group and substitution at the 4-position with a benzyl group. The process frequently uses amide bond formation techniques, often mediated by coupling reagents, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Amide Formation via Carbodiimide-Mediated Coupling

One of the most effective and widely reported methods for preparing amides such as 4-Benzylpiperazine-2-carboxylic acid derivatives involves carbodiimide-mediated coupling reactions. For example, the reaction of benzylpiperazine with activated carboxylic acid derivatives or acid chlorides in the presence of carbodiimides such as 1,3-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) is common.

- Reaction conditions: Ambient to slightly elevated temperatures (20–150 °C), under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Mechanism: Activation of the carboxylic acid by carbodiimide to form an O-acylisourea intermediate, which then reacts with the amine group on benzylpiperazine to form the amide bond with elimination of urea by-products.

- Advantages: High yields, mild conditions, and minimal side reactions.

This method is supported by patent literature and academic research, which emphasizes the use of DMF as a solvent for its cleaning effect and ability to facilitate high-purity product isolation.

Acid Chloride Route and Amidation

An alternative approach involves converting the carboxylic acid precursor into the corresponding acid chloride using reagents such as oxalyl chloride or thionyl chloride. The acid chloride intermediate is then reacted with benzylpiperazine to form the amide.

- Typical procedure:

- React the carboxylic acid with oxalyl chloride under anhydrous conditions to form the acid chloride.

- Add benzylpiperazine to the acid chloride solution, often in an inert solvent like DCM.

- Stir at room temperature or slightly elevated temperature to complete amidation.

- Optionally, deprotect or modify other functional groups if present.

- Finally, treat the product with hydrochloric acid to form the dihydrochloride salt.

This method has been demonstrated in the synthesis of related benzylpiperazine derivatives and allows for precise control over reaction conditions and product purity.

Salt Formation (Dihydrochloride)

The final step in the preparation of 4-Benzylpiperazine-2-carboxylic acid dihydrochloride is the formation of the dihydrochloride salt to improve stability, solubility, and handling properties.

- Procedure: The free amide is treated with excess hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol, dioxane) to protonate the nitrogen atoms on the piperazine ring, yielding the dihydrochloride salt.

- Benefits: Enhanced crystallinity and purity, improved water solubility, and ease of isolation by filtration or crystallization.

Detailed Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation of carboxylic acid | Carbodiimide (DCC or EDC·HCl), DMAP catalyst | Dimethylformamide (DMF) or DCM | 20–150 | 70–90 | Reaction under N2 atmosphere, water removal by distillation or inert gas flow |

| Acid chloride formation | Oxalyl chloride or thionyl chloride | DCM or anhydrous solvent | 0–25 | Quantitative | Anhydrous conditions critical, gas evolution (CO, CO2) observed |

| Amidation | Benzylpiperazine, triethylamine or base | DCM, ethanol, or DMF | 20–50 | 65–85 | Stirring overnight enhances conversion |

| Salt formation | Hydrochloric acid (4 M HCl in dioxane or ethanol) | Ethanol, dioxane | Room temperature | >95 | Crystallization or precipitation of dihydrochloride salt |

Research Findings and Structural Characterization

- Structural confirmation: The molecular structure of the compound and its derivatives has been confirmed by single-crystal X-ray diffraction, showing characteristic chair conformation of the piperazine ring and E-configuration of any double bonds in related derivatives.

- Spectroscopic data: IR, $$ ^1H $$ NMR, and MS analyses confirm the amide bond formation and substitution pattern. For instance, characteristic amide carbonyl stretching vibrations appear around 1650–1700 cm$$^{-1}$$ in IR spectra, and aromatic protons from the benzyl group appear in the 7.2–7.4 ppm range in $$ ^1H $$ NMR.

- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to assess purity and confirm the absence of side products or unreacted starting materials.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-mediated coupling | DCC or EDC·HCl, DMAP, DMF/DCM | High yield, mild conditions, scalable | Requires careful water removal |

| Acid chloride amidation | Oxalyl chloride, benzylpiperazine | High purity, well-defined intermediates | Handling of corrosive reagents |

| Salt formation | Hydrochloric acid | Improves stability and solubility | Requires precise stoichiometry |

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring and benzyl group are susceptible to oxidative modifications:

-

Piperazine Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the piperazine ring undergoes cleavage, yielding N-oxide derivatives or fragmented amines. This reaction alters the compound’s pharmacological profile by disrupting its cyclic structure .

-

Benzyl Group Oxidation : The benzyl moiety is oxidized to benzoic acid using agents like CrO₃ or H₂O₂, transforming the hydrophobic group into a polar carboxylic acid.

Table 1: Oxidation Reaction Parameters

| Substrate Site | Reagent/Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Piperazine | KMnO₄ (aq. H₂SO₄, 60°C) | N-Oxide derivatives | 45–60 | |

| Benzyl | CrO₃ (H₂O, reflux) | Benzoic acid | 70–85 |

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

-

Catalytic Hydrogenation : Using Pd/C or Ra-Ni, the benzyl group is selectively reduced to cyclohexylmethylpiperazine , preserving the carboxylic acid moiety .

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) under H₂/Ni to form secondary amines , enhancing structural diversity .

Table 2: Reduction Reaction Outcomes

| Reaction Type | Catalyst | Product | Selectivity | Citation |

|---|---|---|---|---|

| Benzyl Group Reduction | Pd/C (H₂, 50 psi) | Cyclohexylmethylpiperazine | >90% | |

| Reductive Amination | Ra-Ni (H₂, MeOH) | N-Alkylated piperazine derivatives | 60–75% |

Nucleophilic Substitution

The carboxylic acid and piperazine nitrogen serve as nucleophilic sites:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form methyl/ethyl esters , improving lipid solubility .

-

Amide Formation : Coupling with amines (e.g., benzylamine) via EDC/HOBt yields peptide-like conjugates , expanding biological targeting .

Table 3: Substitution Reaction Conditions

| Reaction | Reagents | Product | Application | Citation |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH (reflux) | Methyl ester | Prodrug synthesis | |

| Amide Coupling | EDC, HOBt, DIPEA (RT) | Piperazine-carboxamide | Neuroactive agents |

Metabolic Reactions

In biological systems, the compound undergoes enzymatic transformations:

-

Hydroxylation : Cytochrome P450 enzymes (CYP2D6) oxidize the benzyl group to 4-hydroxybenzylpiperazine , a major metabolite .

-

Conjugation : Glucuronidation or sulfation of hydroxylated metabolites enhances excretion .

Table 4: Metabolic Pathways

Scientific Research Applications

4-Benzylpiperazine-2-carboxylicaciddihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-2-carboxylicaciddihydrochloride involves its interaction with molecular targets such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

A. Piperazine-2-carboxylic Acid Derivatives

- Piperazine-2-carboxylic Acid Dihydrochloride : Lacks the benzyl group, resulting in lower lipophilicity (logP ~0.5) compared to 4-benzylpiperazine-2-carboxylic acid dihydrochloride (logP ~2.1). The absence of the benzyl group reduces membrane permeability but increases aqueous solubility .

- (2R,5R)-1-Benzyl-2,5-dimethylpiperazine Dihydrochloride : Contains additional methyl groups at the 2- and 5-positions, increasing steric hindrance and reducing enzymatic degradation. The dihydrochloride form ensures solubility comparable to 4-benzylpiperazine-2-carboxylic acid dihydrochloride .

B. Piperazine-Based Pharmaceuticals

- Levocetirizine Dihydrochloride: A non-sedative antihistamine with a piperazine core. Unlike 4-benzylpiperazine-2-carboxylic acid dihydrochloride, it features a chlorophenyl group and an ethoxyacetic acid chain. The dihydrochloride salt enhances its bioavailability (logP = 1.5) .

- K-604 Dihydrochloride : A benzimidazole-piperazine hybrid with a disulfide linkage. The dihydrochloride form improves solubility, but its IC50 (1.2 μM for A549 cells) is higher than typical piperazine-carboxylic acid derivatives, suggesting weaker target affinity .

Impact of Dihydrochloride Salt Formation

- Solubility : Dihydrochloride salts exhibit 2–3-fold higher aqueous solubility than hydrochloride or free-base forms. For example, 4-benzylpiperazine-2-carboxylic acid dihydrochloride dissolves readily in water (>50 mg/mL), whereas its free base requires organic solvents .

- Stability: Protonation of piperazine nitrogens in dihydrochloride salts reduces oxidation susceptibility. Salvarsan (3,3′-diamino-4,4′-dihydroxyarsenobenzene dihydrochloride), an arsenic-based therapeutic, demonstrates similar stability benefits under acidic conditions .

Functional Group Modifications

- Carboxylic Acid vs. Ester/Amide : The carboxylic acid group in 4-benzylpiperazine-2-carboxylic acid dihydrochloride confers acidity (pKa ~3.5), enabling ionic interactions with biological targets. In contrast, esterified analogues (e.g., benzyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate hydrochloride) exhibit neutral pH behavior and higher logP values (~3.0) .

- Benzyl Substitution : The benzyl group increases lipophilicity, enhancing blood-brain barrier penetration. This contrasts with 4-hydroxyphenylarsine derivatives, where aromatic groups are critical for arsenic-based therapeutic activity .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | pKa |

|---|---|---|---|---|

| 4-Benzylpiperazine-2-carboxylic acid dihydrochloride | 327.2 | 2.1 | >50 | 3.5, 9.8 |

| Piperazine-2-carboxylic acid dihydrochloride | 225.1 | 0.5 | >100 | 2.9, 9.5 |

| Levocetirizine dihydrochloride | 461.8 | 1.5 | 30 | 4.1, 8.7 |

| K-604 dihydrochloride | 575.6 | 3.2 | 20 | 3.8, 7.9 |

Biological Activity

4-Benzylpiperazine-2-carboxylic acid dihydrochloride (BZP) is a piperazine derivative that has garnered interest due to its notable biological activities, particularly as a potential monoamine oxidase inhibitor (MAOI). This compound is characterized by its unique chemical structure, which features a benzyl group and a carboxylic acid functional group. The following sections will explore the biological activity, mechanisms of action, and relevant studies associated with BZP.

Chemical Structure

The chemical structure of 4-benzylpiperazine-2-carboxylic acid dihydrochloride can be represented as follows:

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

Monoamine Oxidase Inhibition : BZP acts primarily as a monoamine oxidase inhibitor, which plays a crucial role in regulating neurotransmitter levels in the brain. By inhibiting monoamine oxidase (MAO), BZP may enhance the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine, potentially leading to psychoactive effects similar to other piperazine derivatives like benzylpiperazine (BZP) itself .

Neurotransmitter Modulation : Research indicates that BZP may interact with various neurotransmitter systems. Its structural components allow it to mimic natural substrates, facilitating binding to active sites on receptors or enzymes. This interaction can modulate biological activity through hydrogen bonding and ionic interactions .

Neuroactivity

Studies have shown that BZP has significant neuroactive properties. It has been associated with stimulant effects, enhancing socialization and auditory vigilance among users, particularly in recreational settings . However, it is essential to note that while some users report positive effects, others experience negative side effects such as increased heart rate and anxiety.

Case Studies

- Neurotoxic Effects : An in vitro study assessed the neurotoxic effects of N-benzylpiperazine (a related compound) on human cancer cell lines. The results indicated significant mitochondrial dysfunction and increased oxidative stress markers after exposure to varying concentrations of BZP . This study highlights potential risks associated with high doses of piperazine derivatives.

- Psychostimulant Properties : A survey involving young adults revealed patterns of BZP use during social occasions. Users reported both positive and negative experiences, indicating the need for harm reduction strategies due to potential risky behaviors associated with its consumption .

Comparative Analysis of Piperazine Derivatives

| Compound Name | MAOI Activity | Neurotransmitter Interaction | Toxicity Level |

|---|---|---|---|

| 4-Benzylpiperazine-2-carboxylic acid | Yes | Serotonin, Dopamine | Moderate |

| N-Benzylpiperazine | Yes | Serotonin | High |

| 1-(3,4-Methylenedioxyphenyl)piperazine | Moderate | Serotonin | Low |

Q & A

Q. What are the recommended synthetic routes for 4-Benzylpiperazine-2-carboxylic acid dihydrochloride in laboratory settings?

- Methodological Answer : A common synthesis involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogenation to reduce the nitro group to an amine. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt . Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis.

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

- Salt Formation : Acidify with concentrated HCl under ice-cooling to precipitate the dihydrochloride .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (reported to cause irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C, away from oxidizers .

Q. What analytical techniques are used to confirm the compound’s identity and purity?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify benzyl and piperazine moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine-CH2 at δ 3.0–3.5 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for free base: ~265 m/z) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% TFA; purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Temperature Control : Perform coupling reactions at 0–5°C to minimize side products (e.g., over-alkylation) .

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency; monitor pressure (1–3 atm H₂) .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics .

- Table : Example optimization parameters:

| Parameter | Tested Range | Optimal Condition |

|---|---|---|

| Reaction Temp. | 0°C vs. RT | 0°C |

| Catalyst Loading | 5% vs. 10% Pd/C | 10% Pd/C |

| HCl Concentration | 2M vs. 6M | 6M |

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., FT-IR for functional groups vs. NMR for structure) .

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ACD/Labs) .

Q. What strategies assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze via HPLC .

- Thermal Stability : Heat samples to 60°C under argon; monitor decomposition by TGA/DSC .

- Key Findings :

- Stable in acidic conditions (pH 3–5) but degrades above pH 8 via hydrolysis of the piperazine ring .

Q. How is the compound’s reactivity explored in nucleophilic substitution or redox reactions?

- Methodological Answer :

- Substitution Reactions :

- React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to modify the piperazine nitrogen .

- Oxidation : Use KMnO₄ in acetone/water to oxidize the benzyl group to a carboxylic acid derivative .

- Reduction : Hydrogenate the benzyl group with Pd/C to yield piperazine-2-carboxylic acid .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer :

- Dose-Response Reproducibility : Test multiple batches in cell-based assays (e.g., IC₅₀ in cancer cell lines) .

- Impurity Profiling : Compare HPLC traces of active vs. inactive batches; identify co-eluting impurities .

- Receptor Binding Assays : Use radioligand competition assays to validate target affinity (e.g., serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.